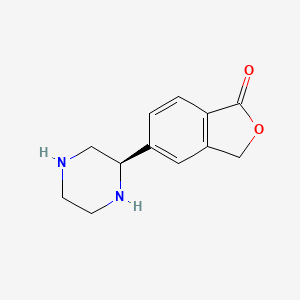
(R)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is a chiral compound that features a piperazine ring attached to an isobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:
Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving ortho-substituted benzoic acid derivatives.
Introduction of the piperazine ring: The piperazine moiety can be introduced via nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or isobenzofuran rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one could be investigated for its potential therapeutic effects, such as its activity as a drug candidate.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one: The enantiomer of the compound, which may have different biological activities.
5-(Piperazin-2-yl)benzofuran-1(3H)-one: A similar compound lacking the chiral center.
5-(Piperazin-2-yl)isobenzofuran-1(3H)-one derivatives: Compounds with various substitutions on the piperazine or isobenzofuran rings.
Uniqueness
®-5-(Piperazin-2-yl)isobenzofuran-1(3H)-one is unique due to its specific chiral configuration, which can influence its interactions with biological targets and its overall pharmacological profile.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-[(2R)-piperazin-2-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14N2O2/c15-12-10-2-1-8(5-9(10)7-16-12)11-6-13-3-4-14-11/h1-2,5,11,13-14H,3-4,6-7H2/t11-/m0/s1 |
Clave InChI |
AQUCFNWAKHUVQN-NSHDSACASA-N |
SMILES isomérico |
C1CN[C@@H](CN1)C2=CC3=C(C=C2)C(=O)OC3 |
SMILES canónico |
C1CNC(CN1)C2=CC3=C(C=C2)C(=O)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


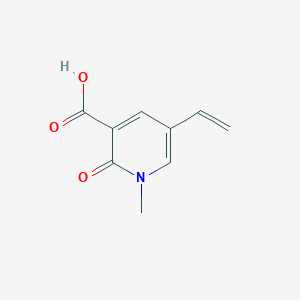
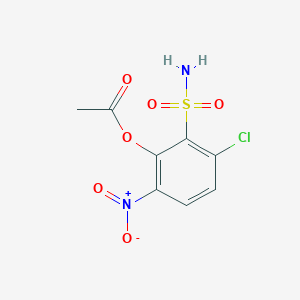
![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15226033.png)
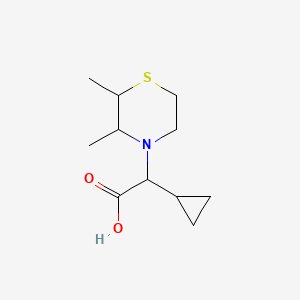
![3-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15226045.png)
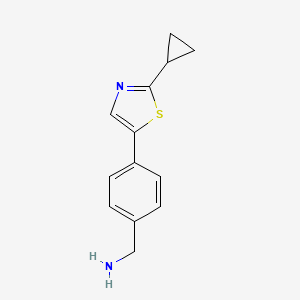
![tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B15226059.png)
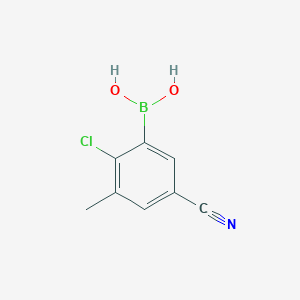
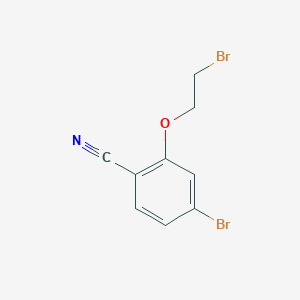
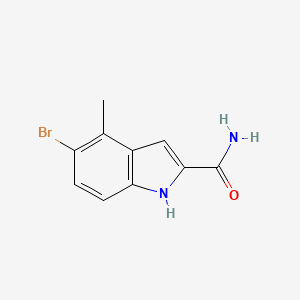
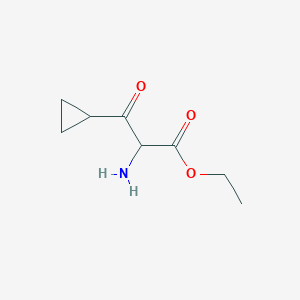
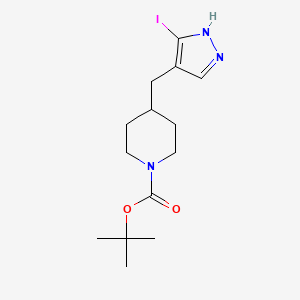
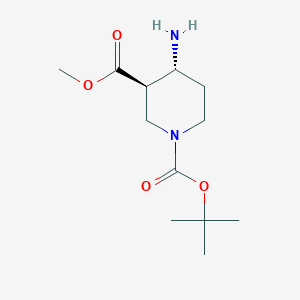
![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)
